N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S2/c1-8-2-3-10(6-11(8)13(14)15)21(18,19)12-9-4-5-20(16,17)7-9/h2-3,6,9,12H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREZRQGFADTZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 3-aminotetrahydrothiophene-1,1-dioxide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine or sodium hydroxide is used to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: Formation of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Hydrolysis: Formation of 4-methyl-3-nitrobenzenesulfonic acid and tetrahydrothiophene-1,1-dioxide.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Structural and Physicochemical Differences
The target compound shares structural motifs with two related molecules:
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide ()
- Molecular Formula: C₁₁H₁₅NO₅S₂
- Molecular Weight : 305.37 g/mol
- Substituents : 4-methoxy (electron-donating group) on the benzene ring.
- The absence of a nitro group reduces molecular weight by ~30 g/mol and eliminates the strong electron-withdrawing effects of NO₂, which could influence reactivity and binding interactions .
N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide ()
- Molecular Formula : C₁₈H₁₇ClN₂O₅S
- Molecular Weight : 408.86 g/mol
- Substituents : 4-chloro, 3-nitro, and benzyl groups.
- Key Differences :
Data Table: Structural and Physicochemical Comparison
Functional Group and Electronic Effects
- Sulfonamide vs. Benzamide : Sulfonamides are stronger acids (pKa ~10) compared to benzamides, influencing ionization states under physiological conditions.
- Sulfone Ring : The tetrahydrothiophene-1,1-dioxide moiety in all three compounds enhances solubility in aqueous media due to its polar sulfone group .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its chemical properties, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydrothiophene ring and a nitrobenzenesulfonamide moiety. Its molecular formula is , and it has a molecular weight of 356.45 g/mol.
| Property | Details |
|---|---|
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzenesulfonamide |
| Molecular Weight | 356.45 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the sulfone and nitro groups enhances its binding affinity to molecular targets, which may include:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Research has shown that sulfonamide compounds often possess antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens.
Case Study Findings :
- A study indicated that the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored.
Research Findings :
- In vitro assays revealed that it inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation .
Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Anti-inflammatory Activity
Q & A
Q. What are the established synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzenesulfonamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis involves two primary steps:
Oxidation of tetrahydrothiophene using agents like hydrogen peroxide or peracids to form the 1,1-dioxidotetrahydrothiophene moiety.
Sulfonamide formation via reaction of the oxidized intermediate with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
Key conditions affecting yield include:
- Solvent choice (e.g., dichloromethane or DMF).
- Temperature control (20–40°C for sulfonamide coupling).
- Purification via recrystallization or column chromatography to isolate the product .
Table 1 : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Oxidation | H₂O₂ (30%), 50°C, 6h | 75–85% |
| Sulfonamide coupling | Et₃N, DCM, RT | 60–70% |
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR :
- Sulfonamide NH proton: δ 8.2–8.5 ppm (broad singlet).
- Aromatic protons: δ 7.5–8.1 ppm (split due to nitro and methyl groups).
- Tetrahydrothiophene ring protons: δ 3.0–3.5 ppm (multiplet).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 377.4 (C₁₁H₁₄N₂O₇S₂) with fragmentation patterns confirming the sulfonamide and nitro groups .
- IR Spectroscopy : Peaks at 1340 cm⁻¹ (S=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
Q. What are the solubility properties of this compound, and how do they affect experimental design in biological assays?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:
- Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity).
- Use surfactants (e.g., Tween-80) or cyclodextrins for aqueous dispersion.
- Validate solubility using dynamic light scattering (DLS) to confirm colloidal stability .
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize by-products like over-oxidized species or incomplete sulfonamide formation?
- Methodological Answer :
- By-product Mitigation :
- Use stoichiometric control of oxidizing agents (e.g., H₂O₂ in 1.2 equivalents) to prevent over-oxidation of the tetrahydrothiophene ring.
- Monitor reaction progress via TLC (Rf = 0.4 in EtOAc/hexane 1:1) to terminate reactions at 85–90% conversion.
- Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 6 hours) and improves sulfonamide coupling efficiency (yield ↑15%) .
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
Q. What strategies are effective in resolving contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability using LC-MS/MS to identify metabolic instability (e.g., nitro group reduction in vivo).
- Target Engagement Studies : Use CRISPR knock-out models or fluorescent probes to validate interactions with proposed targets (e.g., enzymes inhibited in vitro).
- Dose-Response Correlation : Adjust in vivo dosing regimens based on plasma protein binding (PPB) data to match effective in vitro concentrations .
Q. How can computational modeling predict the interaction of this compound with biological targets, and what validation methods are recommended?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase) or receptors. Focus on the sulfonamide group’s coordination with zinc ions in active sites.
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories; validate with:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD < 1 µM).
- Isothermal Titration Calorimetry (ITC) : Confirm enthalpy-driven interactions .
Q. What analytical approaches are used to quantify this compound in complex matrices, and how are method validation parameters established?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water).
- Validation Parameters :
- Linearity : R² ≥ 0.99 over 1–1000 ng/mL.
- LOD/LOQ : 0.3 ng/mL and 1.0 ng/mL, respectively.
- Recovery : 85–115% in spiked plasma samples .
Data Contradiction Analysis
Q. How does stereochemistry of the tetrahydrothiophene moiety influence biological activity, and what methods determine enantiomeric purity?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to resolve enantiomers.
- Biological Impact : The (3R)-enantiomer shows 10× higher inhibition of hCA-II compared to (3S), based on enzyme assays. Validate via X-ray crystallography of protein-ligand complexes .
Q. What are the challenges in crystallizing this compound for X-ray analysis, and how can SHELX software assist in structural determination?
- Methodological Answer :
- Crystallization Challenges : Low solubility in common solvents (e.g., ethanol) and tendency to form amorphous solids. Use vapor diffusion with DMSO/water mixtures.
- SHELX Workflow : Process diffraction data with SHELXT for structure solution and SHELXL for refinement. Address twinning via TWIN/BASF commands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
